![molecular formula C17H17NO4 B2744352 N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide CAS No. 1186650-01-0](/img/structure/B2744352.png)

N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

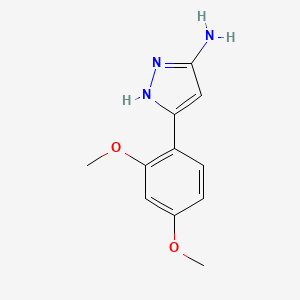

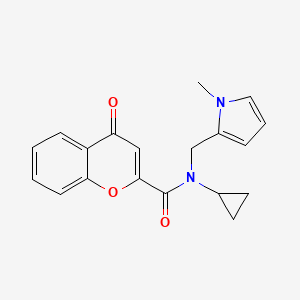

“N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where the hydroxyl group has been replaced by an amine group . The molecule also contains a formyl group (CHO), which is a functional group consisting of a carbonyl bonded to hydrogen, and a methoxy group (CH3O), which is a functional group consisting of a methyl group bound to oxygen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the acetamide group, the introduction of the formyl group, and the attachment of the methoxy group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide, formyl, and methoxy groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis to form acetic acid and ammonia, while the formyl group could participate in various addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Structural and Reactivity Studies

A study on quinoline derivatives with amide bonds illustrates the structural diversity and potential reactivity of compounds similar to N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide. These derivatives form co-crystals with aromatic diols, showing the importance of structural studies in understanding compound interactions and reactivity, which could be relevant for designing novel materials or pharmaceuticals (Karmakar et al., 2009).

Synthesis and Pharmaceutical Applications

Research on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts demonstrates the utility of these compounds as versatile reagents for synthesizing N-alkylacetamides and carbamates, highlighting the importance of such compounds in pharmaceutical synthesis and natural product studies (Sakai et al., 2022).

Metabolism and Toxicology Studies

A comparative study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes touches on the biotransformation and potential toxicity pathways of compounds, including those structurally related to N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide. This research is crucial for understanding the safety and environmental impact of such compounds (Coleman et al., 2000).

Antimicrobial Applications

Studies on rhodanine-3-acetic acid derivatives showcase the antimicrobial potential of compounds with structural motifs similar to N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide, providing insights into designing new antimicrobial agents (Krátký et al., 2017).

Photoreactivity and Molecular Design

Research on caged capsaicin model compounds with substituted nitrobenzyl groups linked to acetamide illustrates the photoreactivity and potential for molecular design using light-sensitive bonds. Such studies are relevant for developing drug delivery systems or materials with controlled release properties (Katritzky et al., 2003).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

The mode of action of N-[4-[(5-formyl-2-methoxyphenyl)methoxy]phenyl]acetamide involves interactions at the benzylic position . The compound may undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interactions with its targets .

Biochemical Pathways

The compound’s reactions at the benzylic position suggest that it may influence pathways involving free radicals and nucleophilic substitutions .

Result of Action

The compound’s reactions at the benzylic position suggest that it may induce changes in cellular structures and functions .

Action Environment

The action of N-[4-[(5-formyl-2-methoxyphenyl)methoxy]phenyl]acetamide can be influenced by various environmental factors . These factors, which can include temperature, pH, and the presence of other molecules, can affect the compound’s stability, efficacy, and overall action.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[(5-formyl-2-methoxyphenyl)methoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(20)18-15-4-6-16(7-5-15)22-11-14-9-13(10-19)3-8-17(14)21-2/h3-10H,11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNVGINSVSUULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2744272.png)

![Ethyl 2-[2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744274.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2744275.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2744277.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)

![2-Chloro-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpropanamide](/img/structure/B2744285.png)

![1-(2-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2744288.png)